

Application Notes & Protocols: Preparation and Use of 4-Isobutoxyphenylboronic Acid

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Compound of Interest

Compound Name: *4-Isobutoxyphenylboronic acid*

Cat. No.: *B121918*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

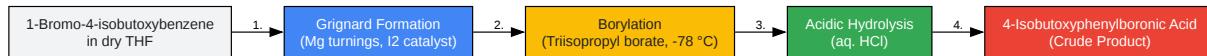
4-Isobutoxyphenylboronic acid is a versatile organoboron compound widely utilized as a building block in organic synthesis.^[1] Its structure, featuring a phenyl ring with both a boronic acid and an isobutoxy group, makes it a valuable intermediate, particularly in the synthesis of complex organic molecules for pharmaceuticals and materials science.^{[1][2]} The boronic acid moiety is the reactive center for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.^{[1][3]} The isobutoxy group serves to modify the molecule's physical properties, such as increasing lipophilicity, which can be crucial for designing molecules intended to interact with biological systems.^[1] This document provides detailed protocols for the synthesis, purification, and application of **4-isobutoxyphenylboronic acid** in Suzuki coupling reactions.

Table 1: Physicochemical Properties of **4-Isobutoxyphenylboronic Acid**

Property	Value	Reference
CAS Number	153624-44-3	[4][5]
Molecular Formula	C ₁₀ H ₁₅ BO ₃	[4][5]
Molecular Weight	194.04 g/mol	[4][5]
Appearance	White to off-white solid	[4]
Melting Point	99-104 °C	[4]
Storage Temperature	-20°C	[5]

Synthesis Protocol: Grignard Reaction Method

The most common method for preparing arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[6][7] This protocol outlines the synthesis of **4-isobutoxyphenylboronic acid** from 1-bromo-4-isobutoxybenzene.



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Caption: General workflow for the synthesis of **4-isobutoxyphenylboronic acid**.

Experimental Protocol:

- Preparation of Grignard Reagent:
 - To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents).
 - Add a small crystal of iodine to activate the magnesium surface.
 - In the dropping funnel, place a solution of 1-bromo-4-isobutoxybenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

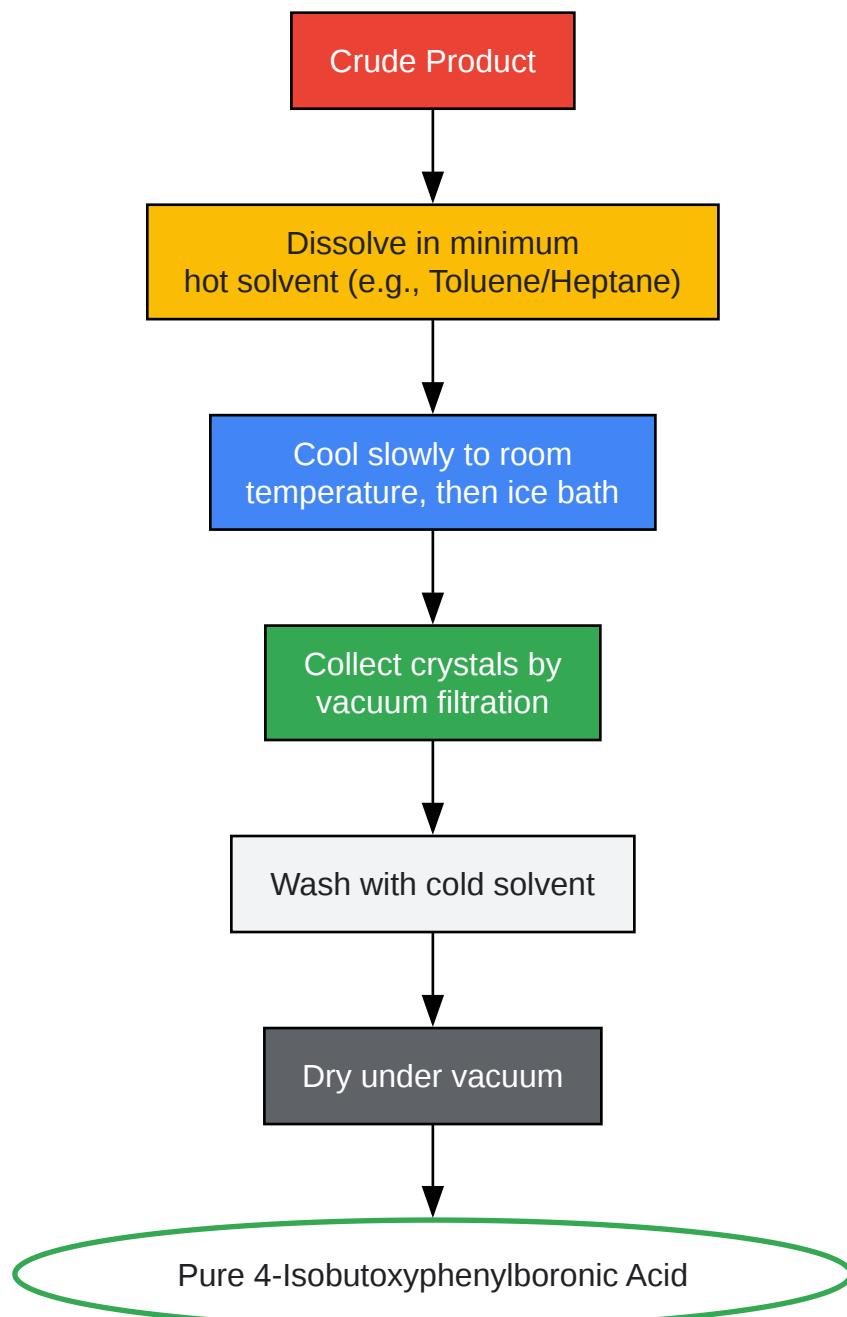
- Add a small portion of the aryl bromide solution to the magnesium turnings and gently warm the flask to initiate the reaction.
 - Once the reaction starts (as evidenced by bubbling and disappearance of the iodine color), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
- Borylation:
 - Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
 - In a separate flask, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF.^[7]
 - Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -60 °C.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
 - Hydrolysis and Work-up:
 - Cool the reaction mixture in an ice bath and slowly quench by adding a cold aqueous solution of hydrochloric acid (e.g., 2 M HCl) with vigorous stirring until the aqueous layer is acidic.^[7]
 - Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Remove the solvent under reduced pressure to yield the crude **4-isobutoxyphenylboronic acid**.

Table 2: Typical Reagent Quantities for Synthesis

Reagent	Molar Ratio	Purpose
1-Bromo-4-isobutoxybenzene	1.0 eq	Starting Material
Magnesium Turnings	1.2 eq	Grignard Reagent Formation
Triisopropyl Borate	1.5 eq	Boron Source ^[7]
Hydrochloric Acid (2M)	Excess	Hydrolysis & Neutralization
Anhydrous THF	Solvent	Reaction Medium

Purification Protocol

Crude boronic acids often contain borinic acid byproducts or unreacted starting materials.^[8] Recrystallization is a common and effective method for purification.



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Caption: General workflow for the purification by recrystallization.

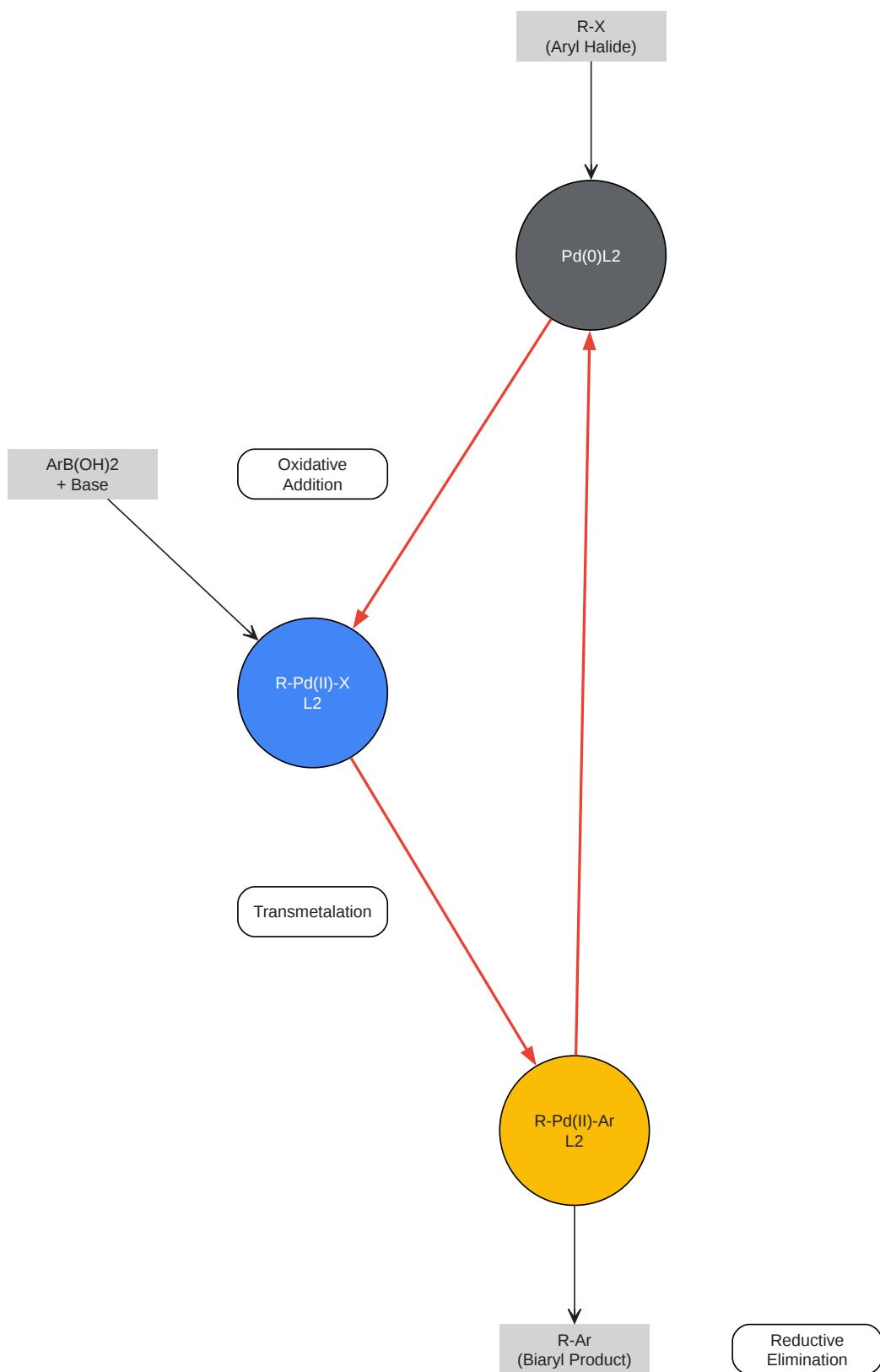
Experimental Protocol (Recrystallization):

- Solvent Selection: A mixed solvent system, such as toluene/heptane or water/ethanol, is often effective. The ideal solvent system should dissolve the compound when hot but have low solubility when cold.

- Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the primary solvent (e.g., toluene). Heat the mixture to reflux to dissolve the solid completely.[9]
- Crystallization: Add the anti-solvent (e.g., heptane) dropwise until the solution becomes slightly turbid. If necessary, add a few drops of the primary solvent to redissolve the precipitate.
- Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
- Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
- Washing: Wash the collected crystals with a small amount of the cold solvent mixture to remove any remaining impurities.[9]
- Drying: Dry the purified crystals under vacuum to remove residual solvent.

Application Protocol: Suzuki-Miyaura Cross-Coupling

4-Isobutoxyphenylboronic acid is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of biaryl compounds.[3][10]

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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

- Reaction Setup:
 - To a reaction vessel, add **4-isobutoxyphenylboronic acid** (1.2 equivalents), the desired aryl halide (e.g., 4-bromoacetophenone, 1.0 equivalent), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.01-0.05 equivalents), and a base (e.g., K_2CO_3 , 2.0 equivalents).[11]
- Solvent Addition:
 - Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio). Using water as a co-solvent is common in Suzuki couplings.[11]
- Reaction Execution:
 - Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
 - Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
 - Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
- Work-up and Isolation:
 - After the reaction is complete, cool the mixture to room temperature.
 - Add water and extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
 - Remove the solvent under reduced pressure.
 - Purify the crude product by column chromatography or recrystallization to obtain the pure biaryl product.

Table 3: Example Suzuki Coupling of **4-Isobutoxyphenylboronic Acid**

Aryl Halide	Coupling Partner	Catalyst/Base	Solvent	Yield
4-Bromoacetophenone	4-Isobutoxyphenyl boronic acid	Pd(PPh ₃) ₄ / K ₂ CO ₃	Toluene/H ₂ O	>90% (Typical) [11]
1-Bromo-4-nitrobenzene	4-Isobutoxyphenyl boronic acid	Pd(OAc) ₂ /PCy ₃ / K ₃ PO ₄	Dioxane/H ₂ O	>90% (Typical) [3]
4-Chlorotoluene	4-Isobutoxyphenyl boronic acid	Pd ₂ (dba) ₃ /P(t-Bu) ₃ / KF	THF	>85% (Typical) [3]

Safety Information

- Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
- Reagents: Grignard reagents are highly reactive and pyrophoric; handle under an inert atmosphere. Trialkyl borates are flammable.
- Disposal: Dispose of all chemical waste according to institutional and local regulations. Boron-containing compounds may require special disposal procedures.

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